Cas no 1315360-02-1 ([3-(trifluoromethoxy)-2-pyridyl]methanol)

[3-(Trifluoromethoxy)-2-pyridyl]methanol is a fluorinated pyridine derivative featuring a hydroxymethyl group at the 2-position and a trifluoromethoxy substituent at the 3-position. This compound is valued for its unique structural properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethoxy group, making it a useful intermediate in pharmaceutical and agrochemical synthesis. The hydroxymethyl group provides a reactive handle for further functionalization, enabling derivatization into esters, ethers, or other advanced intermediates. Its electron-withdrawing trifluoromethoxy moiety also influences the electronic characteristics of the pyridine ring, facilitating applications in medicinal chemistry where modulated reactivity or improved bioavailability is desired. Suitable for controlled environments due to its sensitivity.
[3-(trifluoromethoxy)-2-pyridyl]methanol structure
1315360-02-1 structure
Product name:[3-(trifluoromethoxy)-2-pyridyl]methanol
CAS No:1315360-02-1
MF:C7H6F3NO2
MW:193.1233
MDL:MFCD22552058
CID:4741270

[3-(trifluoromethoxy)-2-pyridyl]methanol Chemical and Physical Properties

Names and Identifiers

    • (3-(Trifluoromethoxy)pyridin-2-yl)methanol
    • [3-(Trifluoromethoxy)pyridin-2-yl]methanol
    • [3-(trifluoromethoxy)-2-pyridyl]methanol
    • MDL: MFCD22552058
    • Inchi: 1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-3,12H,4H2
    • InChI Key: QGQXFVRVIIQLDN-UHFFFAOYSA-N
    • SMILES: FC(OC1C([H])=C([H])C([H])=NC=1C([H])([H])O[H])(F)F

Computed Properties

  • Exact Mass: 193.035063g/mol
  • Monoisotopic Mass: 193.035063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 193.12g/mol
  • Topological Polar Surface Area: 42.4
  • XLogP3: 1.2

[3-(trifluoromethoxy)-2-pyridyl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97088-100MG
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 95%
100MG
¥ 2,805.00 2023-04-05
eNovation Chemicals LLC
Y1096319-1G
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 97%
1g
$1830 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97088-500MG
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 95%
500MG
¥ 7,471.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97088-250.0mg
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 95%
250.0mg
¥4482.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97088-1.0g
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 95%
1.0g
¥11200.0000 2024-07-28
Ambeed
A662503-1g
(3-(Trifluoromethoxy)pyridin-2-yl)methanol
1315360-02-1 97%
1g
$2578.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97088-100.0mg
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 95%
100.0mg
¥2805.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1541647-1g
(3-(Trifluoromethoxy)pyridin-2-yl)methanol
1315360-02-1 98%
1g
¥22400.00 2024-08-09
eNovation Chemicals LLC
Y1096319-1g
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 97%
1g
$1830 2025-02-27
eNovation Chemicals LLC
Y1096319-1g
[3-(trifluoromethoxy)-2-pyridyl]methanol
1315360-02-1 97%
1g
$1830 2025-02-28

Additional information on [3-(trifluoromethoxy)-2-pyridyl]methanol

[3-(Trifluoromethoxy)-2-pyridyl]methanol

[3-(Trifluoromethoxy)-2-pyridyl]methanol, also known by its CAS number 1315360-02-1, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, agrochemistry, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and potential biological activities. The molecule features a pyridine ring substituted with a trifluoromethoxy group at the 3-position and a hydroxymethyl group at the 2-position, making it a valuable building block for the synthesis of various bioactive molecules.

The synthesis of [3-(Trifluoromethoxy)-2-pyridyl]methanol typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and reductions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric purity, which is crucial for its application in chiral drug discovery. The trifluoromethoxy group introduces significant electron-withdrawing effects, enhancing the compound's stability and reactivity in various chemical transformations.

One of the most promising applications of [3-(Trifluoromethoxy)-2-pyridyl]methanol lies in its use as an intermediate in the development of novel pharmaceutical agents. For instance, researchers have utilized this compound to synthesize potent inhibitors of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders. The hydroxymethyl group at the 2-position serves as a versatile functional handle, allowing for further modifications to optimize pharmacokinetic properties and bioavailability.

In addition to its pharmaceutical applications, [3-(Trifluoromethoxy)-2-pyridyl]methanol has also found utility in agrochemistry. Recent studies have demonstrated its potential as a lead compound for developing new classes of herbicides and fungicides. The trifluoromethoxy group contributes to the compound's lipophilicity and resistance to metabolic degradation, making it an attractive candidate for agricultural chemical formulations.

From a materials science perspective, [3-(Trifluoromethoxy)-2-pyridyl]methanol has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions through the pyridine nitrogen makes it a valuable component in constructing porous materials with applications in gas storage and catalysis.

Recent research has also focused on understanding the environmental fate and toxicity of [3-(Trifluoromethoxy)-2-pyridyl]methanol, particularly given its potential use in agrochemicals. Studies indicate that the compound undergoes limited biodegradation under aerobic conditions but exhibits low acute toxicity to aquatic organisms. These findings underscore the importance of responsible use and disposal practices when handling this compound.

In conclusion, [3-(Trifluoromethoxy)-2-pyridyl]methanol (CAS No: 1315360-02-1) is a versatile organic compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new potentials for this compound, its role in drug discovery, agrochemistry, and materials science is expected to grow significantly.

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